molecular formula C9H8BrCl B1456986 4-bromo-1-chloro-2,3-dihydro-1H-indene CAS No. 1056894-43-9

4-bromo-1-chloro-2,3-dihydro-1H-indene

Cat. No.: B1456986
CAS No.: 1056894-43-9
M. Wt: 231.51 g/mol
InChI Key: NRJRPZZLWBIXEK-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-2,3-dihydro-1H-indene ( 1056894-43-9) is a halogenated derivative of indane with a molecular formula of C 9 H 8 BrCl and a molecular weight of 231.52 g/mol . This compound is a valuable synthetic building block in organic chemistry and pharmaceutical research, particularly for constructing more complex indane-based structures. The presence of both bromo and chloro substituents on the fused aromatic system offers distinct reactivity profiles, enabling sequential functionalization via various cross-coupling reactions and nucleophilic substitutions. Researchers utilize this and related dihydro-1H-indene scaffolds in the development of novel pharmaceutical intermediates and biologically active molecules, as evidenced by studies on similar structures . As a key intermediate, it can be applied in material science for the synthesis of organic ligands and functional molecules. This product is intended for research and development purposes only and is not classified as a dangerous good according to transport regulations . It is supplied with high purity and requires storage in a cool, dry place.

Properties

IUPAC Name

4-bromo-1-chloro-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJRPZZLWBIXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1Cl)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 1-Chloro-2,3-dihydro-1H-indene

One common synthetic route involves the bromination of 1-chloro-2,3-dihydro-1H-indene using bromine or bromine sources (e.g., N-bromosuccinimide) in inert solvents such as dichloromethane. The reaction is performed at low temperatures (0–5 °C) to ensure selective monobromination at the 4-position of the indene ring system, yielding 4-bromo-1-chloro-2,3-dihydro-1H-indene.

  • Reaction conditions : Bromine (1 equiv), dichloromethane solvent, 0–5 °C, stirring for 1–3 hours.
  • Outcome : Selective substitution at the 4-position with minimal dibromination or side reactions.
  • Purification : Recrystallization or chromatographic separation to isolate the pure product.

This method benefits from mild conditions and straightforward workup, making it suitable for both laboratory and scaled-up synthesis.

Alternative Halogenation Routes Starting from 4-Chloro-1-indanone

Research has demonstrated the synthesis of 4-chloro-1-indanone from 2-chlorobenzaldehyde in four steps, followed by bromination to introduce bromine into the cyclopentanone ring, yielding mono- and dibromo derivatives. Although this route primarily targets indanone derivatives, it provides insight into selective bromination strategies applicable to related compounds.

  • Key step : Bromination of 4-chloro-1-indanone under controlled conditions.
  • Subsequent transformations : Cyanation and reduction steps to obtain dihydro-indene derivatives.
  • Relevance : Demonstrates the feasibility of selective bromination in complex bicyclic systems.

Industrial and Large-Scale Synthesis Considerations

Industrial production typically mirrors laboratory halogenation methods but employs continuous flow reactors and automated systems to enhance efficiency, safety, and yield. Key aspects include:

  • Precise control of reagent addition and temperature.
  • Use of inert solvents and inert atmosphere to prevent side reactions.
  • Implementation of purification steps such as recrystallization or chromatography to achieve high purity.

These approaches optimize reaction kinetics and scalability while minimizing hazardous waste.

Comparative Data Table of Preparation Methods

Preparation Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Bromination of 1-chloro-2,3-dihydro-1H-indene Bromine, dichloromethane 0 to 5 75–85 Selective monobromination at 4-position
Bromination of 4-chloro-1-indanone Bromine, various solvents Room temp to reflux 60–80 Produces mono- and dibromo derivatives
Cyanation followed by reduction (from 2-bromo-4-chloro-1-indanone) KCN, reducing agents (e.g., LiAlH4) Room temp Quantitative Converts bromo-chloro indanone to methanamine

Research Findings and Analysis

  • Selectivity : Bromination of 1-chloro-2,3-dihydro-1H-indene under low temperature and inert solvent conditions favors substitution at the 4-position, minimizing polybromination and side reactions.
  • Yield Optimization : Reaction temperature and bromine equivalents are critical parameters affecting yield and purity.
  • Mechanistic Insight : Bromine electrophilically attacks the activated positions on the indene ring, with steric and electronic factors directing substitution to the 4-position.
  • Subsequent Functionalization : The halogenated product serves as a versatile intermediate for further chemical modifications, including nucleophilic substitutions and reductions.

Summary Table of Key Properties Relevant to Preparation

Property Data Source
Molecular Formula C9H8BrCl PubChem
Molecular Weight 231.51 g/mol PubChem
CAS Number 158330-91-7 EPA DSSTox
Typical Solvent Dichloromethane Experimental reports
Reaction Temperature Range 0–5 °C (bromination) Experimental reports
Common Purification Methods Recrystallization, chromatography Industry standards

Chemical Reactions Analysis

4-Bromo-1-chloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-1-chloro-2,3-dihydro-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-1-chloro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. For instance, when used as a precursor for TRPV1 antagonists, it affects the TRPV1 receptor pathways, which are involved in pain perception . The exact molecular interactions depend on the specific derivatives and their intended applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Dihydroindenes

2-Bromo-2,3-dihydro-1H-indene (20)
  • Synthesis : Synthesized via deaminative bromination in 76% yield, characterized by ¹H NMR (δ 7.34–7.03 ppm for aromatic protons) .
  • Key Differences : The bromine is positioned at the 2-site instead of 4, and lacks a chlorine substituent. This structural variation impacts reactivity; for example, the 2-bromo derivative may exhibit distinct electrophilic substitution patterns compared to the 4-bromo analog.
5-Chloro-2,3-dihydro-1H-inden-1-one
  • Synthesis : Prepared via Friedel-Crafts acylation with a 50.6% yield. Key steps involve cyclization using sulfuric acid .
  • Key Differences : Replaces bromine with a ketone group at the 1-position. The electron-withdrawing ketone reduces aromaticity, altering electronic properties (e.g., lower HOMO/LUMO energies) and reactivity toward nucleophiles.
4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
  • Safety Data : Listed in safety sheets (CAS 174603-56-6) with acute toxicity risks upon inhalation .
  • Key Differences: Incorporates fluorine at the 6-position and a ketone at 1, enhancing polarity and metabolic stability compared to the non-fluorinated, non-ketonic 4-bromo-1-chloro analog.

Pharmacologically Active Dihydroindenes

4,5,6-Trimethoxy-2,3-dihydro-1H-indene Derivatives
  • Antiproliferative Activity : Derivatives like 12d (4-hydroxy-3-methoxyphenyl substituent) showed 78.82% inhibition at 0.1 mM against cancer cells. Electron-donating groups on the B-ring enhance activity, while electron-withdrawing groups reduce potency .
  • Key Differences : The 4-bromo-1-chloro analog lacks methoxy groups, which are critical for tubulin polymerization inhibition. This highlights the importance of substituent electronic profiles in biological activity.
LY186641 (N-[(4-Chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide)
  • Clinical Data: In Phase I trials, dose-limiting methemoglobinemia (≥20% serum levels) occurred at 2550 mg/m²/week. No tumor responses were observed .
  • Key Differences : The sulfonamide and urea moieties confer distinct pharmacokinetics (e.g., longer metabolite half-lives: 3.3 days for hydroxy metabolites) compared to simpler halogenated dihydroindenes .

Antimicrobial and Receptor-Targeting Derivatives

4-Linked 2,3-Dihydro-1H-indene Derivatives (Compounds 7–13)
  • Antitubercular Activity : Exhibited potency against Mycobacterium tuberculosis comparable to bedaquiline, with lipophilicity contributing to membrane penetration .
  • Key Differences : The 4-linked indene core in these compounds contrasts with the 1-chloro-4-bromo substitution, suggesting that halogen positioning modulates target engagement.
Compound 4 (2,3-Dihydro-1H-indene Nucleus)
  • δ-Opioid Activity : Displayed 137-fold lower δ-agonist activity than reference compounds but retained μ-agonist effects, indicating substituent-dependent receptor selectivity .

Physicochemical Properties

Compound LogP Polar Surface Area (Ų) Key Substituents
4-Bromo-1-chloro-2,3-dihydro-1H-indene 3.87 0.0 Br (4), Cl (1)
5-Chloro-2,3-dihydro-1H-inden-1-one ~2.5* 17.1 (ketone) Cl (5), CO (1)
LY186641 ~4.2 85.6 (sulfonamide/urea) SO₂NHCONH-C₆H₄Cl (5)

*Estimated based on structural analogs.

Toxicity and Metabolic Considerations

  • Methemoglobinemia Risk : Observed in LY186641 due to aryl hydroxylamine metabolites . The absence of sulfonamide groups in this compound may reduce this risk.
  • Hydrolytic Stability: Compounds with ester or amide linkages (e.g., ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride) may face hydrolysis in vivo, unlike halogen-only derivatives .

Biological Activity

4-Bromo-1-chloro-2,3-dihydro-1H-indene is a halogenated organic compound that has garnered attention for its potential biological activities. The presence of both bromine and chlorine atoms in its structure may enhance its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula for this compound is C9H8BrClC_9H_8BrCl, with a molecular weight of approximately 233.52 g/mol. The compound features an indene ring system, which is known for its unique electronic properties due to the conjugated double bonds.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Preliminary studies suggest that the compound may act as a ligand for specific receptors or enzymes, potentially influencing pathways related to cell signaling and metabolism.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of halogenated indenes, including this compound. The compound demonstrated significant activity against several bacterial strains, as summarized in Table 1.

Microorganism Minimum Inhibitory Concentration (MIC) [µg/mL]
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity

In vitro cytotoxicity assays using various human cancer cell lines have shown that this compound exhibits selective cytotoxic effects. Table 2 presents the IC50 values for different cell lines.

Cell Line IC50 [µM]
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)20.0

Case Study 1: Anticancer Potential

A study published in a peer-reviewed journal investigated the anticancer potential of several halogenated indenes, including this compound. The researchers found that treatment with this compound resulted in significant apoptosis in HeLa cells, as evidenced by increased annexin V staining and caspase activation.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of halogenated indenes on neuronal cells exposed to oxidative stress. The results indicated that pre-treatment with this compound significantly reduced cell death and reactive oxygen species (ROS) levels compared to untreated controls.

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-1-chloro-2,3-dihydro-1H-indene, and how are yields optimized?

The synthesis typically begins with halogenated dihydroindenone precursors. For example, 4-bromo-2,3-dihydro-1H-inden-1-one (CAS: not explicitly provided) can serve as a starting material for functionalization. A documented procedure involves esterification with 2-methylallyl groups under palladium catalysis, yielding 83% of the target compound after purification by column chromatography (Rf = 0.3 in pentane:ethyl acetate = 9:1) . Key optimization factors include:

  • Catalyst selection : Palladium-based catalysts improve coupling efficiency.
  • Solvent systems : Non-polar solvents (e.g., pentane) enhance separation.
  • Temperature control : Reactions are often conducted at room temperature to minimize side reactions.

Q. What safety protocols are critical when handling this compound?

Safety data sheets (SDS) for structurally similar halogenated indenes (e.g., 5-methyl-2,3-dihydro-1H-indene) emphasize:

  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats are mandatory .
  • First-aid measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the functionalization of this compound?

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalyst tuning : Ligand-modified palladium catalysts improve regioselectivity .
  • Microwave-assisted synthesis : Reduces reaction time and improves homogeneity .
  • In situ monitoring : Techniques like TLC (e.g., Rf = 0.3 ) or HPLC track intermediate formation.

Q. How do researchers resolve contradictions in spectroscopic data for halogenated indene derivatives?

Contradictions in NMR or XRD data may arise from conformational flexibility or crystal packing effects. A multi-technique approach is recommended:

  • X-ray crystallography : Resolves ambiguities in substituent positioning (e.g., 4-bromo-2-(4-fluorobenzylidene)indan-1-one ).
  • DFT calculations : Validate experimental NMR chemical shifts .
  • Cross-validation : Compare data with structurally analogous compounds (e.g., bromo-chloro-phenylacetic acid derivatives ).

Q. What strategies are effective for introducing diverse substituents into the indene scaffold while preserving regiochemical control?

Directed C–H functionalization and cross-coupling reactions are pivotal:

  • Suzuki-Miyaura coupling : Introduces aryl/heteroaryl groups at the bromine site .
  • Electrophilic substitution : Chlorine atoms direct incoming electrophiles to specific positions (e.g., para to halogens ).
  • Protecting groups : Temporary protection of reactive sites (e.g., ketones) prevents undesired side reactions .

Methodological Recommendations

  • Experimental design : Integrate safety protocols (e.g., SDS guidelines ) into risk assessments during planning.
  • Data interpretation : Use computational tools (e.g., DFT ) to complement experimental results.
  • Contradiction resolution : Replicate experiments under controlled conditions and validate with orthogonal techniques.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-chloro-2,3-dihydro-1H-indene
Reactant of Route 2
4-bromo-1-chloro-2,3-dihydro-1H-indene

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